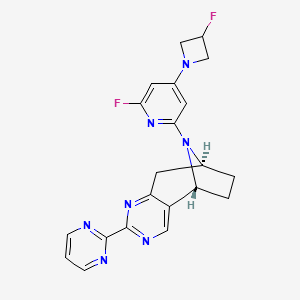

Hbv-IN-34

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H19F2N7 |

|---|---|

Molecular Weight |

407.4 g/mol |

IUPAC Name |

(1R,9S)-12-[6-fluoro-4-(3-fluoroazetidin-1-yl)-2-pyridinyl]-5-pyrimidin-2-yl-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene |

InChI |

InChI=1S/C21H19F2N7/c22-12-10-29(11-12)14-7-18(23)28-19(8-14)30-13-2-3-17(30)15-9-26-21(27-16(15)6-13)20-24-4-1-5-25-20/h1,4-5,7-9,12-13,17H,2-3,6,10-11H2/t13-,17+/m0/s1 |

InChI Key |

TZXCPNSNEWHLJS-SUMWQHHRSA-N |

Isomeric SMILES |

C1C[C@@H]2C3=CN=C(N=C3C[C@H]1N2C4=NC(=CC(=C4)N5CC(C5)F)F)C6=NC=CC=N6 |

Canonical SMILES |

C1CC2C3=CN=C(N=C3CC1N2C4=NC(=CC(=C4)N5CC(C5)F)F)C6=NC=CC=N6 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Interleukin-34 in the Inhibition of Hepatitis B Virus Replication

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-34 (IL-34) has emerged as a novel cytokine with a significant role in the modulation of immune responses and cellular differentiation. Recent studies have identified its potent anti-viral activity against the Hepatitis B Virus (HBV). This technical guide provides a comprehensive overview of the mechanism of action of IL-34 in inhibiting HBV replication. It synthesizes findings from key in vitro and in vivo studies, presenting quantitative data, detailed experimental protocols, and a proposed signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals in the fields of virology, immunology, and drug development who are focused on discovering new therapeutic strategies for chronic Hepatitis B.

Introduction

Chronic Hepatitis B infection remains a global health challenge, with a significant population at risk of developing severe liver pathologies, including cirrhosis and hepatocellular carcinoma. Current therapeutic options, primarily nucleos(t)ide analogues and interferons, effectively suppress viral replication but rarely lead to a functional cure. This necessitates the exploration of novel therapeutic agents that target different aspects of the HBV life cycle or modulate the host immune response. Interleukin-34 (IL-34), a cytokine that signals through the colony-stimulating factor 1 receptor (CSF-1R), has been identified as a potential anti-HBV agent. This guide delves into the molecular mechanisms underpinning the inhibitory effects of IL-34 on HBV replication.

In Vitro Inhibition of HBV Replication by IL-34

Studies utilizing well-established HBV-replicating human hepatoma cell lines, HepAD38 and HepG2.2.15, have demonstrated the dose-dependent inhibitory effect of recombinant human IL-34 (rhIL-34) on various markers of HBV replication.

Quantitative Data from In Vitro Studies

The following tables summarize the key quantitative findings from in vitro experiments where HBV-replicating cells were treated with varying concentrations of rhIL-34.

Table 1: Inhibition of HBV DNA Replicative Intermediates in HepAD38 Cells by rhIL-34

| rhIL-34 Concentration (ng/mL) | HBV DNA Copies (relative to control) | Percent Inhibition |

| 0 (Control) | 1.00 | 0% |

| 50 | ~0.60 | ~40% |

| 100 | ~0.45 | ~55% |

| 200 | ~0.30 | ~70% |

Table 2: Inhibition of HBV DNA Replicative Intermediates in HepG2.2.15 Cells by rhIL-34

| rhIL-34 Concentration (ng/mL) | HBV DNA Copies (relative to control) | Percent Inhibition |

| 0 (Control) | 1.00 | 0% |

| 50 | ~0.70 | ~30% |

| 100 | ~0.50 | ~50% |

| 200 | ~0.40 | ~60% |

Table 3: Reduction of HBV RNA Transcripts in HepAD38 Cells by rhIL-34 (200 ng/mL)

| RNA Transcript | Relative Expression (relative to control) | Percent Reduction |

| Total HBV RNA | ~0.50 | ~50% |

| 3.5kb mRNA | ~0.45 | ~55% |

Table 4: Reduction of HBV Core Protein (HBc) in HepAD38 and HepG2.2.15 Cells by rhIL-34

| Cell Line | rhIL-34 Concentration (ng/mL) | HBc Protein Level (relative to control) |

| HepAD38 | 200 | Markedly Reduced |

| HepG2.2.15 | 200 | Markedly Reduced |

Note: The approximate values are extrapolated from graphical representations in the source literature and indicate a significant dose-dependent inhibition.

Experimental Protocols for In Vitro Assays

HepAD38 and HepG2.2.15 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. For HepAD38 cells, tetracycline (1 µg/mL) is included in the culture medium to suppress HBV replication, and its removal initiates viral replication. Cells are seeded in 6-well plates and treated with varying concentrations of rhIL-34 (e.g., 0, 50, 100, 200 ng/mL) for 3 to 5 days.

-

DNA Extraction: Total DNA is extracted from the treated cells using a commercial DNA extraction kit.

-

Quantitative Real-Time PCR (qPCR): The levels of HBV DNA are quantified by qPCR using primers specific for the HBV genome. The results are normalized to a housekeeping gene (e.g., β-actin) to account for variations in cell number.

-

Southern Blot Analysis: Extracted DNA is subjected to electrophoresis on an agarose gel, transferred to a nylon membrane, and hybridized with a ³²P-labeled HBV DNA probe to visualize the replicative intermediates.

-

RNA Extraction: Total RNA is isolated from the cells using a suitable RNA extraction reagent.

-

Reverse Transcription-qPCR (RT-qPCR): The extracted RNA is reverse transcribed into cDNA, which is then used as a template for qPCR with primers specific for total HBV RNA and the 3.5kb pregenomic RNA.

-

Northern Blot Analysis: Total RNA is separated by gel electrophoresis, transferred to a membrane, and hybridized with a labeled HBV-specific probe to detect viral transcripts.

-

Protein Extraction and Quantification: Cells are lysed, and the total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and incubated with a primary antibody against HBV core protein (HBc). A secondary antibody conjugated to horseradish peroxidase is then used for detection via chemiluminescence.

In Vivo Inhibition of HBV Replication by IL-34

The anti-HBV efficacy of IL-34 has also been demonstrated in an HBV transgenic mouse model.

Quantitative Data from In Vivo Studies

Table 5: Reduction of Serum HBV DNA in HBV Transgenic Mice Treated with rhIL-34

| Time Post-Injection | Serum HBV DNA (relative to Day 0) |

| Day 0 | 1.00 |

| Day 2 | ~0.60 |

| Day 4 | ~0.30 |

| Day 6 | ~0.15 |

Table 6: Reduction of Intrahepatic HBV Replication Markers in HBV Transgenic Mice at Day 6 Post-rhIL-34 Treatment

| Marker | Level in rhIL-34 Treated Mice (relative to control) |

| HBV DNA | Significantly Reduced |

| Total HBV RNA | Significantly Reduced |

| 3.5kb mRNA | Significantly Reduced |

| HBc Protein | Significantly Reduced |

Experimental Protocol for In Vivo Studies

HBV transgenic mice (C57BL/6 background) are used for these studies. Recombinant human IL-34 is administered via tail vein injection at a dose of 1 µ g/25g of body weight. Control mice receive a vehicle control (e.g., PBS with 0.1% BSA).

-

Serum Collection: Blood samples are collected at specified time points (e.g., 0, 2, 4, and 6 days) to monitor serum HBV DNA levels by qPCR. Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are also measured to assess liver damage.

-

Liver Tissue Analysis: At the end of the study, mice are sacrificed, and liver tissues are harvested for the analysis of intrahepatic HBV DNA, RNA, and HBc protein levels using the methods described in the in vitro section.

Mechanism of Action: Signaling Pathways

The precise signaling pathway through which IL-34 inhibits HBV replication in hepatocytes is an area of active investigation. The current understanding suggests a mechanism that may involve the host's innate or adaptive immune response, and potentially direct effects on hepatocyte signaling. IL-34 is known to bind to the colony-stimulating factor 1 receptor (CSF-1R), and also to the receptor-type protein-tyrosine phosphatase zeta (PTP-ζ) and syndecan-1.

Proposed Signaling Pathway for IL-34-mediated HBV Inhibition

The following diagram illustrates a putative signaling cascade initiated by IL-34 binding to its receptors on hepatocytes, leading to the inhibition of HBV replication.

Caption: Proposed signaling pathway of IL-34 in hepatocytes leading to HBV inhibition.

Experimental Workflow for Elucidating the Signaling Pathway

Caption: Experimental workflow to dissect the IL-34 anti-HBV signaling pathway.

Conclusion

Interleukin-34 demonstrates significant promise as a novel anti-HBV agent. Its ability to inhibit HBV replication both in vitro and in vivo suggests a potential therapeutic role. The mechanism of action is likely multifaceted, involving the induction of an antiviral state within hepatocytes through the activation of specific intracellular signaling pathways. Further research is warranted to fully elucidate the downstream effectors of IL-34 signaling and to evaluate its therapeutic potential in more advanced preclinical models. This guide provides a foundational understanding for researchers to build upon in the quest for a functional cure for chronic Hepatitis B.

An In-depth Technical Guide on the Discovery and Synthesis of Heteroaryldihydropyrimidine (HAP)-based HBV Capsid Assembly Modulators

Disclaimer: A search for the specific compound "Hbv-IN-34" did not yield any publicly available information. This guide will instead focus on a prominent and well-documented class of Hepatitis B Virus (HBV) inhibitors: Heteroaryldihydropyrimidines (HAPs) , a major class of Capsid Assembly Modulators (CAMs). This document will serve as a technical guide on their discovery, synthesis, and mechanism of action, using publicly available data and representative compounds from the literature.

Introduction: Targeting HBV Capsid Assembly

Chronic Hepatitis B (CHB) infection remains a significant global health challenge, potentially leading to severe liver diseases such as cirrhosis and hepatocellular carcinoma.[1] While existing treatments like nucleos(t)ide analogues (NUCs) can suppress viral replication, they rarely achieve a functional cure.[2] This has driven research into novel therapeutic strategies that target different stages of the HBV life cycle.[3]

One of the most promising approaches is the inhibition of viral capsid assembly.[4][5] The HBV capsid, or core, is a protein shell formed by the self-assembly of 120 core protein (HBc) dimers.[2][3] This structure is critical for protecting the viral pregenomic RNA (pgRNA), serving as the site for reverse transcription, and transporting the viral genome to the nucleus of infected cells.[3]

Capsid Assembly Modulators (CAMs) are small molecules that interfere with this essential process.[6] Among the various chemical classes of CAMs, Heteroaryldihydropyrimidines (HAPs) were one of the first to be discovered and have been extensively studied.[1][6] These compounds allosterically modulate the HBc protein, leading to aberrant capsid formation and a potent block in viral replication.[7][8] This guide provides a detailed overview of the discovery, synthesis, mechanism of action, and evaluation of HAP-based CAMs.

Discovery and Optimization of HAP Derivatives

The discovery of HAPs as anti-HBV agents stemmed from efforts to identify small molecules that could disrupt the function of the HBV core protein. The foundational HAP compound, Bay 41-4109, was identified as a potent inhibitor that induces the misassembly of HBc dimers into non-capsid polymers.[6][7]

While effective, first-generation HAPs like Bay 41-4109 presented challenges, including issues with toxicity.[6] This spurred extensive medicinal chemistry efforts to optimize the HAP scaffold. These multidimensional structural optimizations led to the development of second and third-generation compounds with improved potency, metabolic stability, safety profiles, and oral bioavailability.[1][4][9]

A key example of a successful optimization is the clinical candidate GLS4 .[5] Derived from the HAP scaffold, GLS4 demonstrated potent anti-HBV activity (EC₅₀ = 1 nM in HepG2.2.15 cells) against both wild-type and drug-resistant HBV strains.[5] Further research has led to the discovery of novel derivatives, such as compound 6a-25 , which was designed to enhance metabolic stability and reduce hERG toxicity while maintaining high potency (EC₅₀ = 0.020 µM).[1][7] These efforts highlight a rational, structure-based design approach to improving the drug-like properties of the HAP class.

General Synthesis of HAP Derivatives

The synthesis of HAP derivatives typically follows a multi-component reaction, often a variation of the Hantzsch pyridine synthesis. The core dihydropyrimidine ring is constructed by condensing an aldehyde, a β-ketoester, and an amidine. Structural diversity is introduced by varying these three components.

A representative synthetic pathway involves:

-

Condensation: Reaction of a substituted aromatic aldehyde with an ethyl acetoacetate derivative and a heteroaromatic amidine (e.g., a thiazole-2-carboxamidine) in the presence of a catalyst.

-

Modification: Subsequent chemical modifications can be performed on the peripheral substituents of the HAP core to optimize for potency and pharmacokinetic properties. For instance, the morpholine ring in GLS4 was a result of exploring the solvent-exposed region of the molecule to improve its properties.[10][11]

The diagram below illustrates a generalized workflow for the synthesis and subsequent evaluation of novel HAP analogues.

Mechanism of Action

HAPs function as Class I or CAM-A (aberrant) modulators.[12][13] Their mechanism is not to block the active site of an enzyme, but to induce a conformational change in the HBc protein that leads to a non-productive assembly pathway.

The key steps are:

-

Binding: HAPs bind to a hydrophobic pocket at the interface between two HBc dimers.[8][11] This interaction is allosteric, meaning it influences the protein's function from a site other than the primary assembly interface.

-

Conformational Change: This binding event alters the geometry of the HBc dimers, strengthening the interaction between them but also changing the angle of association.

-

Misassembly: Instead of assembling into the correct icosahedral T=4 symmetry of a native capsid, the HAP-bound dimers are forced into an incorrect assembly pathway. This results in the formation of non-capsid polymers and aggregates that are morphologically aberrant and non-functional.[6][14][15]

-

Replication Block: Because functional capsids are not formed, the encapsidation of the viral pgRNA and polymerase complex is blocked.[2] This prevents the initiation of reverse transcription, thereby halting the production of new viral DNA and progeny virions.

Quantitative Data

The following tables summarize the in vitro activity and properties of several representative HAP compounds and the comparator NUC, lamivudine.

Table 1: Antiviral Activity and Cytotoxicity of HAP Derivatives

| Compound | EC₅₀ / IC₅₀ (µM) | Cell Line | CC₅₀ (µM) | Cell Line | Selectivity Index (CC₅₀/EC₅₀) | Reference(s) |

| GLS4 | 0.007 (EC₅₀) | - | - | - | - | [1][7] |

| 0.012 (IC₅₀) | HepG2.2.15 | - | - | - | [15][16] | |

| 0.062 (EC₅₀) | HepAD38 | 26 | HepAD38 | ~419 | [17] | |

| - | - | 115 | Primary Hepatocytes | - | [17] | |

| Bay 41-4109 | 0.124 (EC₅₀) | HepAD38 | 35 | HepAD38 | ~282 | [17] |

| - | - | 35 | Primary Hepatocytes | - | [17] | |

| 6a-25 | 0.020 (EC₅₀) | - | >50 | - | >2500 | [1][7] |

| II-1 | 0.35 (IC₅₀) | - | - | - | - | [10] |

| 4r | 0.20 (EC₅₀) | HepDES19 | >20 | HepDES19 | >100 | [11] |

| Lamivudine | 0.09 (EC₅₀) | - | >100 | - | >1111 | [1][7] |

| 0.325 (IC₅₀) | HepG2.2.15 | - | - | - | [15][16] |

Table 2: Pharmacokinetic and Drug-like Properties

| Compound | Parameter | Value | Species/System | Reference(s) |

| GLS4 | Pharmacokinetics | Favorable profiles reported | Preclinical | [5] |

| 6a-25 | Metabolic Stability (t₁⸝₂) | 108.2 min | Liver Microsomes | [1] |

| hERG Inhibition | 72.66% @ 10 µM | - | [1] | |

| 34a | Bioavailability | High oral bioavailability | Mouse | [4] |

| Liver Exposure | High | Mouse | [4] |

Key Experimental Protocols

The evaluation of HAP compounds relies on a series of specialized in vitro assays to determine their antiviral potency, cytotoxicity, and mechanism of action.

Antiviral Activity Assay in HBV-producing Cell Lines

This assay quantifies the inhibition of HBV DNA replication.

-

Cell Culture: Stably transfected cell lines that produce HBV, such as HepG2.2.15 or HepAD38, are seeded in multi-well plates.[11][17]

-

Compound Treatment: Cells are treated with serial dilutions of the test compound for several days (e.g., 7-8 days), with daily media and drug changes.[15][17]

-

DNA Extraction: Intracellular HBV DNA replicative intermediates are extracted from the cell lysates.

-

Quantification: The amount of HBV DNA is measured using Southern blotting or quantitative real-time PCR (qPCR).[15][16]

-

Data Analysis: The 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) is calculated by plotting the percentage of HBV DNA inhibition against the compound concentration.[16][17]

Cytotoxicity Assay (MTT Assay)

This assay measures the effect of the compound on the viability of host cells.

-

Cell Culture: Host cells (e.g., HepG2.2.15, BHK-21) are seeded in 96-well plates.[18][19]

-

Compound Treatment: Cells are incubated with a range of compound concentrations for a defined period (e.g., 24-48 hours).[19]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Measurement: The absorbance is read on a plate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The 50% cytotoxic concentration (CC₅₀) is determined by plotting cell viability against compound concentration.[19]

Capsid Assembly Assay (Native Agarose Gel Immunoblot)

This assay directly visualizes the effect of compounds on capsid formation.

-

Cell Lysis: HBc-producing cells (e.g., BHK-21 infected with a recombinant virus expressing HBc, or HepG2.2.15) are treated with the compound.[18][20] The cells are then lysed under non-denaturing conditions to preserve the integrity of capsid structures.

-

Electrophoresis: The cell lysates are separated on a native agarose gel, which separates particles based on their size and charge.[6][18]

-

Immunoblotting: Proteins are transferred from the gel to a membrane (e.g., PVDF). The membrane is then probed with a primary antibody specific for the HBV core protein (anti-HBc), followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: A chemiluminescent substrate is added, and the signal is detected. Correctly formed capsids appear as a distinct band, while HAP-induced aberrant polymers appear as a high-molecular-weight smear or are absent from the gel.[18][19]

In Vitro Assembly and Electron Microscopy

This cell-free assay provides direct visual evidence of misassembly.

-

Protein Expression: Recombinant HBV core protein (e.g., Cp149 fragment) is expressed and purified, typically as dimers.[15]

-

Assembly Reaction: The purified HBc dimers are incubated under conditions that promote self-assembly (e.g., increased salt concentration) in the presence or absence of the test compound.

-

Electron Microscopy (EM): Aliquots of the assembly reaction are applied to EM grids, stained (e.g., with uranyl acetate), and visualized with a transmission electron microscope.

-

Analysis: In control samples, properly formed icosahedral capsids are observed. In the presence of an effective HAP, aberrant structures like tubes, sheets, or irregular aggregates are seen, providing direct evidence of misdirected assembly.[15]

References

- 1. Discovery of carboxyl-containing heteroaryldihydropyrimidine derivatives as novel HBV capsid assembly modulators with significantly improved metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 4-oxotetrahydropyrimidine-1(2H)-carboxamides derivatives as capsid assembly modulators of hepatitis B virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design and Synthesis of Orally Bioavailable 4-Methyl Heteroaryldihydropyrimidine Based Hepatitis B Virus (HBV) Capsid Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of hepatitis B virus capsid assembly inhibitors leading to a heteroaryldihydropyrimidine based clinical candidate (GLS4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of Hepatitis B Virus (HBV) Capsid Assembly Modulators and Evaluation of Their Activity in Mammalian Cell Model | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. search.library.stonybrook.edu [search.library.stonybrook.edu]

- 11. Design, Synthesis and Evaluation of Heteroaryldihydropyrimidine Analogues Bearing Spiro Ring as Hepatitis B Virus Capsid Protein Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. journals.asm.org [journals.asm.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. In vitro inhibition of HBV replication by a novel compound, GLS4, and its efficacy against adefovir-dipivoxil-resistant HBV mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Preclinical Characterization of GLS4, an Inhibitor of Hepatitis B Virus Core Particle Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design and Synthesis of Hepatitis B Virus (HBV) Capsid Assembly Modulators and Evaluation of Their Activity in Mammalian Cell Model - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. [PDF] Design and Synthesis of Hepatitis B Virus (HBV) Capsid Assembly Modulators and Evaluation of Their Activity in Mammalian Cell Model | Semantic Scholar [semanticscholar.org]

In Vitro Anti-HBV Efficacy of Hbv-IN-34: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anti-Hepatitis B Virus (HBV) efficacy of Hbv-IN-34, a potent inhibitor of HBV surface antigen (HBsAg) production. This document details the quantitative data demonstrating its activity, the experimental protocols for its evaluation, and its mechanism of action.

Core Efficacy Data

This compound, also identified as compound 17i, has demonstrated significant potency against HBV in in vitro assays. Its efficacy is characterized by its ability to inhibit both HBV DNA replication and HBsAg production at nanomolar concentrations, with minimal associated cytotoxicity.[1]

Table 1: In Vitro Anti-HBV Activity of this compound

| Parameter | Value (μM) | Description |

| HBV DNA EC50 | 0.018 | The concentration of this compound that results in a 50% reduction in HBV DNA levels. |

| HBsAg EC50 | 0.044 | The concentration of this compound that results in a 50% reduction in HBsAg secretion. |

| CC50 | > 100 | The concentration of this compound that causes a 50% reduction in cell viability, indicating low cytotoxicity. |

Data sourced from Zhang L, et al. Eur J Med Chem. 2023.[1]

Mechanism of Action: Targeting Host Factors for HBV RNA Destabilization

This compound exerts its anti-HBV effect by targeting host cellular proteins, specifically the non-canonical poly(A) polymerases PAPD5 and PAPD7.[2][3][4] These enzymes are crucial for the stability of HBV RNA transcripts. By inhibiting PAPD5 and PAPD7, this compound leads to the destabilization and subsequent degradation of viral RNAs, which in turn suppresses the production of HBsAg and other viral proteins.[2][3][4]

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize the anti-HBV efficacy of this compound.

Cell Culture and Maintenance

-

Cell Line: HepG2.2.15 cells, which are human hepatoblastoma cells stably transfected with the HBV genome, are used for these assays.[1][5] These cells constitutively produce HBV virions and viral antigens.

-

Culture Medium: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418 to maintain the selection pressure for the integrated HBV genome.

-

Culture Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO2.

In Vitro Anti-HBV Efficacy Assay

This workflow outlines the process of evaluating the inhibitory effects of this compound on HBV replication and antigen production.

Quantification of HBsAg

-

Method: Enzyme-linked immunosorbent assay (ELISA).

-

Procedure:

-

Cell culture supernatants are collected after the 6-day treatment period.

-

Commercially available HBsAg ELISA kits are used according to the manufacturer's instructions.

-

The optical density is read using a microplate reader, and HBsAg concentrations are calculated based on a standard curve.

-

Quantification of HBV DNA

-

Method: Quantitative real-time PCR (qPCR).

-

Procedure:

-

HBV DNA is extracted from the cell culture supernatant using a viral DNA extraction kit.

-

qPCR is performed using primers and probes specific for a conserved region of the HBV genome.

-

A standard curve is generated using a plasmid containing the HBV genome to quantify the viral DNA copies.

-

Cytotoxicity Assay

-

Method: Cell Counting Kit-8 (CCK-8) or similar MTS/MTT-based assays.

-

Procedure:

-

After the 6-day treatment, the cell culture medium is replaced with fresh medium containing the CCK-8 reagent.

-

Cells are incubated for a specified period (e.g., 1-4 hours) to allow for the conversion of the tetrazolium salt to formazan by viable cells.

-

The absorbance is measured at the appropriate wavelength, and cell viability is calculated relative to untreated control cells.

-

Conclusion

This compound is a promising anti-HBV compound with a novel mechanism of action that involves the inhibition of host factors PAPD5 and PAPD7, leading to a significant reduction in HBsAg production and HBV DNA replication in vitro. Its high potency and low cytotoxicity make it an attractive candidate for further preclinical and clinical development in the pursuit of a functional cure for chronic hepatitis B.

References

- 1. wjgnet.com [wjgnet.com]

- 2. Host Poly(A) Polymerases PAPD5 and PAPD7 Provide Two Layers of Protection That Ensure the Integrity and Stability of Hepatitis B Virus RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Host Poly(A) Polymerases PAPD5 and PAPD7 Provide Two Layers of Protection That Ensure the Integrity and Stability of Hepatitis B Virus RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cytion.com [cytion.com]

Unveiling the Molecular Targets of Novel Hepatitis B Virus Inhibitors: A Technical Guide

Disclaimer: As of November 2025, publicly available scientific literature and databases do not contain specific information regarding a molecule designated "Hbv-IN-34." Therefore, this document provides a comprehensive technical guide on the methodologies and strategies for identifying the molecular targets of novel Hepatitis B Virus (HBV) inhibitors, a process that would be applicable to a compound like this compound.

Introduction

Hepatitis B virus (HBV) infection remains a significant global health challenge, with millions of individuals living with chronic infection and at risk of developing severe liver disease, including cirrhosis and hepatocellular carcinoma.[1][2] While current antiviral therapies can suppress HBV replication, they rarely lead to a complete cure.[3] The development of new, curative therapies hinges on the identification and validation of novel molecular targets within the HBV life cycle and host-virus interactions. This guide outlines the key molecular targets for HBV, the experimental protocols for their identification, and a framework for characterizing the mechanism of action of new antiviral compounds.

Potential Molecular Targets in the HBV Life Cycle

The HBV life cycle presents a variety of potential targets for therapeutic intervention.[4] These can be broadly categorized into viral proteins and essential host factors.

Viral Targets:

-

HBV Polymerase (Reverse Transcriptase): This multifunctional enzyme is essential for the reverse transcription of pregenomic RNA (pgRNA) into the viral DNA genome.[4][5] It is the primary target of the widely used nucleos(t)ide analogue (NA) inhibitors.[4]

-

HBV Core Protein (HBcAg): The core protein forms the viral capsid, which is crucial for pgRNA encapsidation, reverse transcription, and intracellular trafficking.[6] Molecules that modulate capsid assembly (Capsid Assembly Modulators - CAMs) can disrupt these processes.

-

HBV Surface Antigen (HBsAg): The envelope proteins (L, M, and S) are involved in viral entry and are also secreted as subviral particles, which are thought to contribute to immune tolerance.[7] Inhibiting HBsAg secretion is a key therapeutic goal.

-

HBV X Protein (HBx): This regulatory protein is involved in the transcription of the covalently closed circular DNA (cccDNA) minichromosome, the stable reservoir of the virus in infected hepatocytes.[8]

-

Ribonuclease H (RNaseH): A domain of the HBV polymerase, RNaseH is responsible for degrading the pgRNA template during reverse transcription.[8] Its inhibition is a promising new therapeutic strategy.[8]

Host Targets:

-

Sodium Taurocholate Co-transporting Polypeptide (NTCP): This bile acid transporter has been identified as a functional receptor for HBV entry into hepatocytes.[9]

-

Host DNA Repair Enzymes: The conversion of the relaxed circular DNA (rcDNA) genome into cccDNA requires the activity of host cell DNA repair machinery.[10] Researchers have identified a set of five host factors sufficient for this repair process.[10]

-

Host Proteins Interacting with Viral Components: Various host proteins interact with HBV RNA and proteins to facilitate viral replication, assembly, and pathogenesis.[11][12] These interactions represent potential targets for disruption.

Quantitative Data for Known HBV Inhibitors

The following table summarizes key quantitative data for representative HBV inhibitors targeting different viral proteins. This data is essential for comparing the potency of new compounds.

| Compound Class | Example Compound | Molecular Target | IC50 / EC50 | Reference Cell Line |

| Nucleos(t)ide Analogues | Entecavir | HBV Polymerase | 0.01 µM | HepG2.2.15 |

| Tenofovir Alafenamide | HBV Polymerase | 0.02 µM | HepG2-NTCP | |

| Capsid Assembly Modulators | JNJ-56136379 | HBV Core Protein | 0.49 µM (EC50 for HBV DNA) | HepG2.2.15 |

| HBsAg Secretion Inhibitors | REP 2139 | HBsAg | - | HepG2.2.15 |

| Entry Inhibitors | Bulevirtide | NTCP | 114 pM | HepaRG |

Note: IC50/EC50 values can vary depending on the specific assay conditions and cell lines used.

Experimental Protocols for Molecular Target Identification

Identifying the molecular target of a novel HBV inhibitor involves a multi-step process, starting from demonstrating antiviral activity to pinpointing the specific molecular interaction.

Antiviral Activity Assays

The initial step is to confirm the antiviral activity of the compound in a relevant cell culture system.

Methodology:

-

Cell Culture: Utilize HBV-replicating cell lines such as HepG2.2.15 (stably transfected with the HBV genome) or primary human hepatocytes (PHH) infected with HBV.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound.

-

Quantification of Viral Markers: After a defined incubation period (e.g., 3-6 days), quantify the levels of various viral markers:

-

HBV DNA: Measure extracellular HBV DNA in the culture supernatant and intracellular HBV DNA using quantitative PCR (qPCR).[13]

-

HBsAg and HBeAg: Quantify secreted antigens in the supernatant using enzyme-linked immunosorbent assays (ELISAs).[14]

-

HBV RNA: Measure intracellular HBV RNA transcripts using reverse transcription qPCR (RT-qPCR).

-

-

Data Analysis: Calculate the 50% effective concentration (EC50) for the reduction of each viral marker.

Time-of-Addition and Time-of-Removal Assays

These assays help to narrow down the stage of the viral life cycle that is inhibited by the compound.

Methodology:

-

Time-of-Addition: Add the compound at different time points relative to the initial infection of cells. This can distinguish between inhibitors of entry, post-entry events, and viral assembly/release.

-

Time-of-Removal: Treat infected cells with the compound for a defined period, then remove it and monitor the rebound of viral replication. This provides insights into the reversibility of the inhibition.

Target-Based Assays

Once the stage of inhibition is broadly identified, specific target-based assays can be employed.

-

Enzyme Inhibition Assays: For potential polymerase inhibitors, in vitro assays using purified HBV polymerase can directly measure the inhibition of its reverse transcriptase and RNaseH activities.

-

Capsid Assembly Assays: The effect of the compound on the in vitro assembly of purified HBV core protein into capsids can be monitored by techniques like size exclusion chromatography, dynamic light scattering, or electron microscopy.

-

Protein-Protein Interaction (PPI) Assays: Techniques like co-immunoprecipitation (Co-IP), pull-down assays, and surface plasmon resonance (SPR) can be used to determine if the compound disrupts critical interactions between viral proteins or between viral and host proteins.[9]

Resistance Studies

Generating and characterizing drug-resistant mutants is a powerful method for target identification.

Methodology:

-

In Vitro Resistance Selection: Culture HBV-replicating cells in the presence of increasing concentrations of the inhibitor over a prolonged period.

-

Sequence Analysis: Sequence the entire HBV genome from the resistant viral population to identify mutations that are not present in the wild-type virus.

-

Reverse Genetics: Introduce the identified mutations into a wild-type HBV infectious clone and confirm that they confer resistance to the compound. The location of the resistance mutations strongly indicates the molecular target.

Affinity-Based Target Identification

This approach aims to directly identify the cellular proteins that bind to the inhibitor.

Methodology:

-

Compound Immobilization: Chemically modify the inhibitor to allow its immobilization on a solid support (e.g., beads) to create an affinity probe.

-

Affinity Chromatography: Incubate the affinity probe with a lysate of HBV-infected cells.

-

Protein Elution and Identification: Elute the proteins that bind to the probe and identify them using mass spectrometry.[12]

-

Target Validation: Validate the identified proteins as the true targets using techniques like RNA interference (siRNA) to confirm that their knockdown phenocopies the effect of the inhibitor.

Visualizations

HBV Life Cycle and Potential Drug Targets

Caption: The HBV life cycle with key stages and potential targets for antiviral intervention.

Experimental Workflow for Molecular Target Identification

Caption: A generalized workflow for the identification of the molecular target of a novel HBV inhibitor.

Simplified HBV-Induced Immune Signaling

Caption: A simplified diagram of the innate and adaptive immune responses to HBV infection.

Conclusion

The identification of the molecular target of a novel HBV inhibitor is a critical step in its development as a potential therapeutic agent. A systematic approach, combining cell-based antiviral assays, mechanism of action studies, and specific target identification methods such as resistance selection and affinity-based proteomics, is essential for success. While no specific information is currently available for "this compound," the framework and methodologies described in this guide provide a robust pathway for elucidating its mechanism of action and advancing the development of new and effective treatments for chronic hepatitis B.

References

- 1. Hepatitis B [who.int]

- 2. Hepatitis - Wikipedia [en.wikipedia.org]

- 3. Identification of Therapeutic Targets for the Selective Killing of HBV-Positive Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug Targets in Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Screening and identification of interacting proteins with hepatitis B virus core protein in leukocytes and cloning of new gene C1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Envelope Proteins of Hepatitis B Virus: Molecular Biology and Involvement in Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The progress of molecules and strategies for the treatment of HBV infection [frontiersin.org]

- 9. Frontiers | The Hepatitis B Surface Antigen Binding Protein: An Immunoglobulin G Constant Region-Like Protein That Interacts With HBV Envelop Proteins and Mediates HBV Entry [frontiersin.org]

- 10. drugtargetreview.com [drugtargetreview.com]

- 11. Hepatitis B Virus RNA-Binding Proteins Associated with Cytokine-Induced Clearance of Viral RNA from the Liver of Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 13. emedicine.medscape.com [emedicine.medscape.com]

- 14. An Effective Molecular Target Site in Hepatitis B Virus S Gene for Cas9 Cleavage and Mutational Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In-depth Technical Guide: Cytotoxicity and Antiviral Activity of Hbv-IN-34

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a preliminary overview of the in vitro cytotoxicity and antiviral activity of Hbv-IN-34, a potent inhibitor of Hepatitis B Virus (HBV) surface antigen (HBsAg) production. The information is compiled from available scientific literature and presented to guide further research and development.

Core Data Presentation

The following table summarizes the known in vitro biological activities of this compound.

| Parameter | Value | Cell Line | Description | Reference |

| EC50 (HBV DNA) | 0.018 µM | HepG2.2.15 | 50% effective concentration for the inhibition of HBV DNA replication. | [1][2] |

| EC50 (HBsAg) | 0.044 µM | HepG2.2.15 | 50% effective concentration for the inhibition of HBsAg secretion. | [1][2] |

| CC50 | Low Toxicity | HepG2.2.15 | 50% cytotoxic concentration, reported to be low, indicating a favorable preliminary safety profile. | [1][2] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited, based on established and widely used protocols in the field of HBV research.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that assesses cell metabolic activity.[3][4][5][6][7]

a. Cell Culture:

-

HepG2.2.15 cells, which are human hepatoma cells that stably express HBV, are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

b. Assay Procedure:

-

HepG2.2.15 cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

The culture medium is then replaced with fresh medium containing serial dilutions of this compound. A vehicle control (e.g., DMSO) is also included.

-

The cells are incubated with the compound for a period of 72 hours.

-

Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

-

The medium is then removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% sodium dodecyl sulphate in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[4]

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the compound concentration.

HBsAg Inhibition Assay (ELISA)

The inhibitory effect of this compound on HBsAg secretion is quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[8][9][10][11][12]

a. Sample Collection:

-

HepG2.2.15 cells are seeded and treated with various concentrations of this compound as described in the cytotoxicity assay.

-

After the incubation period (e.g., 72 hours), the cell culture supernatant is collected.

b. ELISA Procedure:

-

A 96-well microplate is coated with a capture antibody specific for HBsAg and incubated overnight.

-

The plate is washed, and non-specific binding sites are blocked with a blocking buffer (e.g., 1% bovine serum albumin in PBS).

-

The collected cell culture supernatants and a series of HBsAg standards are added to the wells and incubated.

-

After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added to the wells and incubated.

-

The plate is washed again, and a substrate solution (e.g., TMB - 3,3',5,5'-tetramethylbenzidine) is added, leading to a colorimetric reaction.[8][9]

-

The reaction is stopped with a stop solution (e.g., sulfuric acid), and the absorbance is read at 450 nm.

-

The concentration of HBsAg in the samples is determined by comparison to the standard curve, and the EC50 value is calculated.

HBV DNA Quantification (qPCR)

The reduction in HBV DNA replication is measured by quantitative polymerase chain reaction (qPCR) from the cell culture supernatant.[13][14][15][16][17]

a. DNA Extraction:

-

Viral DNA is extracted from the collected cell culture supernatants using a commercial viral DNA extraction kit according to the manufacturer's instructions.

b. qPCR Procedure:

-

The qPCR reaction mixture is prepared with a final volume typically of 20-25 µL, containing the extracted DNA, HBV-specific primers and probe, and a qPCR master mix.

-

The thermal cycling conditions generally consist of an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.

-

A standard curve is generated using a serial dilution of a plasmid containing the HBV genome.

-

The amount of HBV DNA in the samples is quantified based on the standard curve.

-

The EC50 value for HBV DNA inhibition is determined by plotting the percentage of HBV DNA reduction against the concentration of this compound.

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

Caption: Experimental workflow for evaluating the cytotoxicity and antiviral activity of this compound.

Caption: Postulated mechanism of action for this compound as an HBsAg production inhibitor.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. researchgate.net [researchgate.net]

- 6. In Vitro Cytotoxicity of Reproductive Stage Withania somnifera Leaf and Stem on HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. japsonline.com [japsonline.com]

- 8. access.wiener-lab.com [access.wiener-lab.com]

- 9. sceti.co.jp [sceti.co.jp]

- 10. ELISA for Quantitative Determination of Hepatitis B Virus Surface Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4adi.com [4adi.com]

- 12. ctkbiotech.com [ctkbiotech.com]

- 13. ice-hbv.org [ice-hbv.org]

- 14. researchgate.net [researchgate.net]

- 15. A Simple and Cost-Effective DNA Preparation Method Suitable for High-Throughput PCR Quantification of Hepatitis B Virus Genomes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantification of Hepatitis B Virus Covalently Closed Circular DNA in Infected Cell Culture Models by Quantitative PCR [en.bio-protocol.org]

- 17. dna-technology.com [dna-technology.com]

Interleukin-34: A Novel Regulator of the Hepatitis B Virus Replication Cycle

An In-depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Initial searches for a specific molecule designated "Hbv-IN-34" did not yield any publicly available information. This document focuses on Interleukin-34 (IL-34), a cytokine that has demonstrated significant inhibitory effects on the Hepatitis B Virus (HBV) replication cycle, which may be the intended subject of interest.

Executive Summary

Hepatitis B Virus (HBV) infection remains a significant global health challenge, with chronic infections posing a substantial risk for the development of cirrhosis and hepatocellular carcinoma. Current antiviral therapies can suppress viral replication but rarely lead to a complete cure, highlighting the urgent need for novel therapeutic strategies. This technical guide provides a comprehensive overview of the emerging role of Interleukin-34 (IL-34), a recently identified cytokine, in the modulation of the HBV replication cycle.

This document details the mechanism of action of IL-34, presenting both in vitro and in vivo data that demonstrate its ability to inhibit the production of HBV DNA, RNA, and viral proteins.[1][2][3] We provide a summary of the quantitative data from preclinical studies, detailed experimental methodologies for assessing anti-HBV activity, and visualizations of the pertinent biological pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics for chronic hepatitis B.

Introduction to the HBV Replication Cycle

The life cycle of HBV is a complex, multi-stage process that primarily occurs within hepatocytes.[4] A key event in the viral life cycle is the formation of covalently closed circular DNA (cccDNA) in the nucleus of the infected cell, which serves as the template for the transcription of all viral RNAs.[4] These viral RNAs are then translated into viral proteins, including the core protein (HBc), polymerase, and surface antigens (HBsAg). The pregenomic RNA (pgRNA) is encapsidated with the viral polymerase, where it is reverse transcribed into new viral DNA. These newly formed nucleocapsids can either be enveloped and secreted as new virions or be transported back to the nucleus to replenish the cccDNA pool.

Interleukin-34 and its Effect on HBV Replication

Interleukin-34 is a cytokine that has been shown to play a role in various biological processes, including immune responses and inflammation.[5][6] Recent studies have uncovered a novel antiviral function of IL-34, demonstrating its ability to inhibit HBV replication.[1][2][3]

Mechanism of Action

In vitro studies using HBV-expressing hepatoma cell lines (HepAD38 and HepG2.2.15) have shown that treatment with recombinant human IL-34 (rhIL-34) leads to a significant reduction in HBV DNA replicative intermediates, total HBV RNA, 3.5kb mRNA, and the hepatitis B core protein (HBc).[1][2][3] These findings have been corroborated by in vivo studies using HBV transgenic mice, where the administration of rhIL-34 resulted in a marked decrease in serum and liver HBV DNA, as well as a reduction in HBV RNA and HBc protein in the liver.[1][2] The precise signaling pathway through which IL-34 exerts its anti-HBV effect is still under investigation, but it is suggested to involve the host's innate or adaptive immune responses.[3] IL-34 is known to bind to the colony-stimulating factor 1 receptor (CSF-1R), as well as to CD138 and PTP-ζ, which can trigger downstream signaling cascades such as the PI3-K, ERK, and STAT3 pathways.[7]

Figure 1: Proposed mechanism of IL-34 inhibition of the HBV replication cycle.

Quantitative Data on the Anti-HBV Activity of Interleukin-34

The following tables summarize the key quantitative findings from preclinical studies evaluating the effect of IL-34 on HBV.

Table 1: In Vitro Anti-HBV Activity of rhIL-34 [1][2][8]

| Cell Line | Treatment | Duration | Endpoint | Result |

| HepAD38 | 50 ng/ml rhIL-34 | 5 days | HBV DNA replicative intermediates | Significant decrease |

| HepAD38 | 100 ng/ml rhIL-34 | 5 days | HBV DNA replicative intermediates | Significant decrease |

| HepG2.2.15 | 50 ng/ml rhIL-34 | 5 days | HBV DNA replicative intermediates | Significant decrease |

| HepG2.2.15 | 100 ng/ml rhIL-34 | 5 days | HBV DNA replicative intermediates | Significant decrease |

| HepAD38 | 100 ng/ml rhIL-34 | 3 days | Total HBV RNA & 3.5kb mRNA | Significant decrease |

| HepAD38 | 100 ng/ml rhIL-34 | 3 days | HBc Protein | Significant decrease |

Table 2: In Vivo Anti-HBV Activity of rhIL-34 in HBV Transgenic Mice [1][2]

| Treatment | Time Point | Endpoint | Result |

| 1 µ g/25g rhIL-34 | Day 4 | Serum HBV DNA | Significant decrease |

| 1 µ g/25g rhIL-34 | Day 6 | Serum HBV DNA | Significant decrease |

| 1 µ g/25g rhIL-34 | Day 6 | Liver HBV DNA | Significant decrease |

| 1 µ g/25g rhIL-34 | Day 6 | Liver Total HBV RNA & 3.5kb mRNA | Significant decrease |

| 1 µ g/25g rhIL-34 | Day 6 | Liver HBc Protein | Decrease |

Table 3: Clinical Observations in Chronic HBV Patients [1][2]

| Parameter | Finding |

| Serum IL-34 Levels | Significantly lower in chronic HBV patients (median: 145.00 pg/ml) compared to healthy controls (median: 230.43 pg/ml). |

| Correlation with Viral Load | Serum IL-34 levels negatively correlate with HBV DNA copies. |

| Correlation with Liver Injury | Serum IL-34 levels negatively correlate with Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels. |

Experimental Protocols

This section outlines the key experimental methodologies employed in the studies of IL-34's effect on HBV replication.

In Vitro Studies

-

Cell Lines:

-

HepAD38: A human hepatoblastoma cell line that supports tetracycline-repressible HBV replication.

-

HepG2.2.15: A human hepatoblastoma cell line that constitutively produces HBV virions.

-

-

Treatment:

-

Cells are seeded in appropriate culture vessels and treated with varying concentrations of recombinant human IL-34 (rhIL-34).

-

-

Analysis of HBV DNA Replicative Intermediates:

-

DNA Extraction: Total DNA is extracted from the cells.

-

Real-time PCR (qPCR): Used for the absolute quantification of HBV DNA copy numbers.

-

Southern Blot: Provides a qualitative and semi-quantitative assessment of HBV replicative intermediates.

-

-

Analysis of HBV RNA:

-

RNA Extraction: Total RNA is isolated from the cells.

-

Reverse Transcription qPCR (RT-qPCR): Used to quantify the levels of total HBV RNA and the 3.5kb pregenomic RNA.

-

-

Analysis of HBc Protein:

-

Protein Extraction: Total protein lysates are prepared from the cells.

-

Western Blot: Used to detect and quantify the levels of the Hepatitis B core (HBc) protein.

-

In Vivo Studies

-

Animal Model:

-

HBV transgenic mice, which carry the entire HBV genome and replicate the virus in their hepatocytes.

-

-

Treatment:

-

Recombinant human IL-34 is administered to the mice, typically via tail vein injection.

-

-

Analysis of Serum HBV DNA:

-

Blood samples are collected at various time points post-treatment.

-

HBV DNA is extracted from the serum and quantified by qPCR.

-

-

Analysis of Liver HBV DNA, RNA, and Protein:

-

At the end of the study, liver tissue is harvested.

-

HBV DNA, RNA, and protein are extracted from the liver tissue and analyzed using qPCR, RT-qPCR, and Western blot, respectively.

-

Figure 2: General experimental workflow for evaluating the anti-HBV activity of a compound.

Conclusion and Future Directions

The available data strongly suggest that Interleukin-34 possesses significant anti-HBV properties, positioning it as a molecule of interest for the development of novel therapeutic strategies for chronic hepatitis B.[3] Its ability to suppress multiple stages of the viral replication cycle underscores its potential as a host-targeting antiviral agent.

Further research is warranted to fully elucidate the molecular mechanisms and signaling pathways through which IL-34 exerts its inhibitory effects on HBV. A deeper understanding of its mechanism of action will be crucial for its potential clinical translation. Additionally, future studies should focus on optimizing its delivery and assessing its long-term efficacy and safety in more advanced preclinical models. The exploration of IL-34 and its immunomodulatory and antiviral properties opens up new avenues for the development of curative therapies for chronic HBV infection.

References

- 1. Interleukin-34 inhibits hepatitis B virus replication in vitro and in vivo | PLOS One [journals.plos.org]

- 2. Interleukin-34 inhibits hepatitis B virus replication in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interleukin-34 inhibits hepatitis B virus replication in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | IL-32 and IL-34 in hepatocellular carcinoma [frontiersin.org]

- 6. Recent insights of the role and signalling pathways of interleukin-34 in liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Interleukin‐34 mediated by hepatitis B virus X protein via CCAAT/enhancer‐binding protein α contributes to the proliferation and migration of hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for a Representative Hepatitis B Virus (HBV) Inhibitor

A Representative Protocol for the In Vitro Evaluation of Novel Anti-HBV Compounds

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific experimental protocol for a compound designated "Hbv-IN-34" could be located in the public domain. The following application notes and protocols describe a representative workflow for the initial characterization of a hypothetical HBV inhibitor in a cell culture setting, based on established methodologies for anti-HBV drug screening.

Introduction

Chronic Hepatitis B Virus (HBV) infection is a significant global health issue, and the development of novel antiviral therapeutics is a key research priority. A critical step in the discovery of new anti-HBV agents is the robust in vitro characterization of their antiviral activity and cytotoxicity. This document outlines a representative experimental protocol for assessing a hypothetical HBV inhibitor, referred to herein as "HBV-IN-X," using a stable HBV-expressing cell line. The described assays are fundamental for determining the compound's potency and therapeutic index.

Data Presentation

The following table summarizes hypothetical quantitative data for our representative HBV inhibitor, HBV-IN-X, as determined by the protocols detailed in this document. This data is for illustrative purposes only.

| Parameter | HBV-IN-X | Positive Control (e.g., Entecavir) |

| Antiviral Activity (EC50) | 5.5 µM | 0.01 µM |

| Cytotoxicity (CC50) | > 100 µM | > 100 µM |

| Selectivity Index (SI = CC50/EC50) | > 18 | > 10,000 |

Experimental Protocols

Cell Culture and Maintenance

The HepG2.2.15 cell line is a human hepatoblastoma cell line that is stably transfected with the HBV genome and constitutively produces HBV particles.[1][2][3][4]

-

Cell Line: HepG2.2.15

-

Growth Medium: RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 200 µg/ml G418.[5]

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculture: Cells are passaged every 3-4 days or when they reach 80-90% confluency.

Antiviral Activity Assay

This protocol is designed to determine the 50% effective concentration (EC50) of HBV-IN-X, which is the concentration at which a 50% reduction in HBV replication is observed.

-

Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density of 3.5 x 10^3 cells per well and allow them to adhere for 24 hours.[2]

-

Compound Preparation: Prepare a serial dilution of HBV-IN-X in the growth medium. A positive control, such as Entecavir, should also be prepared in a similar manner. A vehicle control (e.g., 0.5% DMSO) should be included.[5]

-

Treatment: After 24 hours, remove the existing medium from the cells and add the medium containing the various concentrations of the test compound, positive control, or vehicle control.

-

Incubation: Incubate the plates for 6 days, with a medium change containing the respective compound concentrations on day 3.[5]

-

Supernatant Collection: On day 6, collect the cell culture supernatant for the quantification of secreted HBV DNA.

-

Quantification of HBV DNA:

-

Isolate viral DNA from the supernatant.

-

Quantify the HBV DNA levels using a real-time quantitative PCR (qPCR) assay with primers and probes specific for the HBV genome.[1]

-

-

Data Analysis: The EC50 value is calculated by plotting the percentage of HBV DNA reduction against the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

This protocol is to determine the 50% cytotoxic concentration (CC50) of HBV-IN-X, which is the concentration that causes a 50% reduction in cell viability. This is crucial for assessing the therapeutic window of the compound.[6]

-

Cell Seeding: Seed HepG2.2.15 cells in a separate 96-well plate at the same density as for the antiviral assay.

-

Treatment: Treat the cells with the same serial dilutions of HBV-IN-X as in the antiviral assay.

-

Incubation: Incubate the plate for the same duration as the antiviral assay (6 days).

-

MTT Assay:

-

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[7]

-

Living cells will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[7]

-

-

Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The CC50 value is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow

References

- 1. Production of Recombinant Hepatitis B virus (HBV) and Detection of HBV in Infected Human Liver Organoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HBV Integration-mediated Cell Apoptosis in HepG2.2.15 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Novel Antivirals in Clinical Development for Chronic Hepatitis B Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Screening and identification of compounds with antiviral activity against hepatitis B virus using a safe compound library and novel real-time immune-absorbance PCR-based high throughput system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 7. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Interleukin-34 in HBV-Infected Hepatocyte Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis B Virus (HBV) infection remains a significant global health challenge, with chronic infections posing a substantial risk for the development of liver cirrhosis and hepatocellular carcinoma. Research into the host-virus interactions has identified several endogenous factors that can modulate viral replication. Interleukin-34 (IL-34), a cytokine involved in immune regulation and cell differentiation, has emerged as a novel factor with anti-HBV activity. Studies have demonstrated that IL-34 can significantly inhibit HBV replication in both in vitro hepatocyte models and in vivo systems[1][2][3][4].

These application notes provide a comprehensive overview and detailed protocols for utilizing IL-34 in HBV-infected hepatocyte models, specifically focusing on the HepG2.2.15 and HepAD38 cell lines. These models are instrumental in studying the HBV life cycle and for the preliminary screening of potential antiviral compounds.

Data Presentation: Efficacy of IL-34 on HBV Replication

The following tables summarize the quantitative data on the inhibitory effects of recombinant human IL-34 (rhIL-34) on various HBV replication markers in two commonly used hepatocyte cell lines. It is important to note that while dose-dependent inhibition has been demonstrated, specific IC50 (half-maximal inhibitory concentration) and CC50 (half-maximal cytotoxic concentration) values for IL-34 against HBV are not yet established in the public domain. The data presented is derived from relative quantification experiments[2][3][5].

Table 1: Effect of rhIL-34 on HBV DNA Replicative Intermediates in HepAD38 Cells

| rhIL-34 Concentration | Mean Relative HBV DNA Level (Fold Change vs. Control) | Standard Deviation | p-value |

| 0 ng/mL | 1.00 | - | - |

| 50 ng/mL | ~0.60 | ± 0.08 | < 0.01 |

| 100 ng/mL | ~0.45 | ± 0.06 | < 0.01 |

Data is estimated from graphical representations in Cheng et al., 2017 and represents the state after 5 days of treatment.[2][3][5]

Table 2: Effect of rhIL-34 on HBV DNA Replicative Intermediates in HepG2.2.15 Cells

| rhIL-34 Concentration | Mean Relative HBV DNA Level (Fold Change vs. Control) | Standard Deviation | p-value |

| 0 ng/mL | 1.00 | - | - |

| 50 ng/mL | ~0.70 | ± 0.09 | < 0.01 |

| 100 ng/mL | ~0.50 | ± 0.07 | < 0.01 |

Data is estimated from graphical representations in Cheng et al., 2017 and represents the state after 5 days of treatment.[2][3][5]

Table 3: Effect of rhIL-34 on HBV RNA Transcripts in HepAD38 Cells

| rhIL-34 Concentration | Mean Relative Total RNA Level (Fold Change vs. Control) | Mean Relative 3.5kb mRNA Level (Fold Change vs. Control) | p-value |

| 0 ng/mL | 1.00 | 1.00 | - |

| 50 ng/mL | ~0.75 | ~0.65 | < 0.05 |

| 100 ng/mL | ~0.55 | ~0.45 | < 0.05 |

Data is estimated from graphical representations in Cheng et al., 2017 and represents the state after 3 days of treatment.[2][5][6]

Table 4: Effect of rhIL-34 on HBV RNA Transcripts in HepG2.2.15 Cells

| rhIL-34 Concentration | Mean Relative Total RNA Level (Fold Change vs. Control) | Mean Relative 3.5kb mRNA Level (Fold Change vs. Control) | p-value |

| 0 ng/mL | 1.00 | 1.00 | - |

| 50 ng/mL | ~0.80 | ~0.70 | < 0.05 |

| 100 ng/mL | ~0.60 | ~0.50 | < 0.05 |

Data is estimated from graphical representations in Cheng et al., 2017 and represents the state after 3 days of treatment.[2][5][6]

Experimental Protocols

Cell Culture of HBV-Expressing Hepatocyte Models

a) HepG2.2.15 Cell Line Maintenance

The HepG2.2.15 cell line is a human hepatoblastoma cell line that stably expresses the hepatitis B virus[7].

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 380 µg/mL G418 for selection[7].

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2[7][8].

-

Subculturing:

-

Aspirate the culture medium when cells reach 80-85% confluency.

-

Wash the cell monolayer with Phosphate-Buffered Saline (PBS) without calcium and magnesium[9].

-

Add Accutase (1-2 mL for a T25 flask) and incubate at room temperature for 8-10 minutes or at 37°C for 3-5 minutes to detach the cells[9].

-

Neutralize the Accutase with 10 mL of complete culture medium and gently resuspend the cells[9].

-

Centrifuge the cell suspension at 300 x g for 3 minutes[9].

-

Discard the supernatant, resuspend the cell pellet in fresh medium, and seed into new flasks at a typical split ratio of 1:6.

-

b) HepAD38 Cell Line Maintenance and HBV Induction

The HepAD38 cell line is a HepG2-derived cell line where HBV replication is under the control of a tetracycline-repressible promoter[10][11][12]. This allows for the synchronized study of viral replication.

-

Culture Medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 5 µg/mL tetracycline to suppress HBV expression during routine culture.

-

Culture Conditions: 37°C, 5% CO2 in a humidified incubator[13].

-

Induction of HBV Replication:

Protocol for IL-34 Treatment and Analysis of HBV Replication

This protocol outlines the treatment of HepG2.2.15 or induced HepAD38 cells with rhIL-34 and subsequent analysis of HBV markers.

-

Materials:

-

HepG2.2.15 or HepAD38 cells

-

Complete culture medium (with and without tetracycline for HepAD38)

-

Recombinant human IL-34 (rhIL-34)

-

6-well cell culture plates

-

Reagents for DNA, RNA, and protein extraction

-

Reagents for qPCR, Southern blot, and Western blot

-

-

Procedure:

-

Cell Seeding: Seed HepG2.2.15 or tetracycline-free HepAD38 cells into 6-well plates at a density that allows for several days of treatment without reaching over-confluency.

-

IL-34 Treatment: After 24 hours, replace the medium with fresh medium containing different concentrations of rhIL-34 (e.g., 0, 50, 100 ng/mL)[3][5]. The control group (0 ng/mL) should receive the same medium with the vehicle used to dissolve the rhIL-34.

-

Incubation: Incubate the cells for the desired period. For RNA and protein analysis, a 3-day treatment is recommended. For the analysis of HBV DNA replicative intermediates, a 5-day treatment is suggested[3][5].

-

Harvesting and Analysis:

-

For RNA Analysis (3 days):

-

Harvest the cells and extract total RNA using a suitable kit.

-

Perform quantitative real-time PCR (qPCR) to measure the levels of total HBV RNA and specifically the 3.5kb pregenomic RNA (pgRNA)[3][5]. Use appropriate primers and probes for HBV transcripts and a housekeeping gene (e.g., β-actin) for normalization.

-

-

For Protein Analysis (3 days):

-

Lyse the cells and determine the total protein concentration.

-

Perform Western blotting to detect the levels of HBV core protein (HBc)[3]. Use an antibody specific for HBc and a loading control (e.g., β-actin).

-

-

For DNA Analysis (5 days):

-

-

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathway

The precise intracellular signaling pathway by which IL-34 inhibits HBV replication in hepatocytes is still under investigation. However, it is known that IL-34 binds to its receptor, the colony-stimulating factor 1 receptor (CSF-1R), and can activate downstream signaling cascades such as PI3K/Akt, MAPK/ERK, and STAT3 in various cell types, including hepatoma cells[14]. It is hypothesized that the activation of one or more of these pathways by IL-34 in hepatocytes leads to an antiviral state that suppresses HBV replication, possibly through the induction of antiviral host factors.

Caption: Hypothesized signaling pathway of IL-34-mediated HBV inhibition.

Experimental Workflow

The following diagram illustrates the logical flow of experiments to assess the anti-HBV activity of IL-34 in hepatocyte models.

Caption: Workflow for evaluating the anti-HBV effect of IL-34.

References

- 1. Interleukin-34 inhibits hepatitis B virus replication in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interleukin-34 inhibits hepatitis B virus replication in vitro and in vivo | PLOS One [journals.plos.org]

- 3. Interleukin-34 inhibits hepatitis B virus replication in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Interleukin-34 inhibits hepatitis B virus replication in vitro and in vivo | PLOS One [journals.plos.org]

- 7. Hepatoma cell line HepG2.2.15 demonstrates distinct biological features compared with parental HepG2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2.2. Cell culture and treatment [bio-protocol.org]

- 9. cytion.com [cytion.com]

- 10. Inducible expression of human hepatitis B virus (HBV) in stably transfected hepatoblastoma cells: a novel system for screening potential inhibitors of HBV replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Advances in HBV infection and replication systems in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hepatitis B virus replication causes oxidative stress in HepAD38 liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Interleukin‐34 mediated by hepatitis B virus X protein via CCAAT/enhancer‐binding protein α contributes to the proliferation and migration of hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing Hbv-IN-34 Efficacy In Vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis B Virus (HBV) infection remains a significant global health challenge, with chronic infection leading to severe liver diseases, including cirrhosis and hepatocellular carcinoma. The persistence of the covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes is a major obstacle to a cure.[1][2] Hbv-IN-34 is a novel investigational inhibitor of HBV. These application notes provide a comprehensive guide to the in vitro methods for assessing the efficacy of this compound, with a focus on its potential mechanism as an HBV core protein allosteric modulator (CpAM).

Presumed Mechanism of Action of this compound

While the precise mechanism of this compound is under investigation, it is hypothesized to be a core protein allosteric modulator (CpAM). HBV core protein is crucial for multiple stages of the viral life cycle, including pgRNA encapsidation, reverse transcription, and intracellular trafficking.[3][4] CpAMs are a class of antiviral agents that bind to the core protein, inducing allosteric changes that disrupt its normal function.[5] This can lead to the formation of aberrant, non-functional capsids that are unable to package the viral genome, thereby inhibiting HBV replication.[3][6] Furthermore, some CpAMs have been shown to interfere with the establishment of the cccDNA pool in newly infected cells.[7][8]

Data Presentation

The following tables provide a structured format for summarizing quantitative data from in vitro efficacy studies of this compound.

Table 1: Antiviral Activity of this compound in HBV-Replicating Cell Lines

| Cell Line | Assay Endpoint | EC50 (nM) | EC90 (nM) |

| HepG2.2.15 | Extracellular HBV DNA | ||

| HepAD38 | Extracellular HBV DNA | ||

| HepG2-NTCP (infected) | Extracellular HBV DNA | ||

| HepG2-NTCP (infected) | Intracellular pgRNA | ||

| Primary Human Hepatocytes (infected) | Extracellular HBV DNA |

Table 2: Effect of this compound on HBV cccDNA

| Cell Line | Assay Endpoint | EC50 (µM) |

| HepG2-NTCP (de novo infection) | cccDNA formation | |

| Primary Human Hepatocytes (de novo infection) | cccDNA formation |

Table 3: Cytotoxicity and Selectivity Index of this compound

| Cell Line | Cytotoxicity Assay | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| HepG2 | MTT Assay | ||

| Huh7 | Neutral Red Uptake | ||

| Primary Human Hepatocytes | LDH Release Assay |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Protocol 1: Determination of Antiviral Activity in HBV-Replicating Cell Lines

This protocol describes the determination of the 50% effective concentration (EC50) of this compound against HBV replication in stable cell lines (e.g., HepG2.2.15 or HepAD38) and in an infection system using HepG2-NTCP cells.

Materials:

-

HBV-replicating cell lines (HepG2.2.15 or HepAD38) or HepG2-NTCP cells and HBV inoculum.[9]

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).

-

This compound stock solution (in DMSO).

-

96-well cell culture plates.

-

Reagents for DNA extraction and quantitative PCR (qPCR).

-

Positive control inhibitor (e.g., Entecavir).

Procedure:

-

Cell Seeding: Seed the HBV-replicating cells in 96-well plates at a density that will result in 80-90% confluency at the end of the experiment. For infection assays, seed HepG2-NTCP cells and allow them to attach overnight.

-

Compound Treatment:

-

For stable cell lines, the following day, remove the medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and a positive control.

-

For infection assays, infect HepG2-NTCP cells with HBV inoculum at a specified multiplicity of infection (MOI) for 16-24 hours. After infection, wash the cells and add fresh medium containing serial dilutions of this compound.

-

-

Incubation: Incubate the plates for a defined period (e.g., 6-9 days for stable lines, 9-12 days for infection assays), changing the medium with freshly prepared compound every 2-3 days.

-

Supernatant Collection: At the end of the incubation period, collect the cell culture supernatant for quantification of extracellular HBV DNA.

-

DNA Extraction: Extract viral DNA from the supernatant using a commercial viral DNA extraction kit.

-

qPCR Analysis: Quantify the amount of HBV DNA using a validated qPCR assay targeting a conserved region of the HBV genome.[10]

-

Data Analysis: Calculate the percentage of inhibition of HBV DNA replication for each concentration of this compound relative to the vehicle control. Determine the EC50 value by fitting the dose-response curve using a non-linear regression model.[11]

Protocol 2: cccDNA Quantification Assay

This protocol outlines the method to assess the effect of this compound on the formation of HBV cccDNA in a de novo infection model using HepG2-NTCP cells or primary human hepatocytes (PHHs).[12][13]

Materials:

-

HepG2-NTCP cells or PHHs.

-

HBV inoculum.

-

This compound stock solution.

-

Cell culture reagents.

-

Reagents for Hirt DNA extraction or a commercial cccDNA extraction kit.

-

Plasmid-safe ATP-dependent DNase (PSD) or T5 exonuclease.[13][14]

Procedure:

-

Infection and Treatment: Seed HepG2-NTCP cells or PHHs in appropriate culture plates. Infect the cells with HBV as described in Protocol 1. Treat the cells with serial dilutions of this compound starting from the time of infection or post-infection.

-

Cell Lysis and DNA Extraction: After a suitable incubation period (e.g., 6-9 days), harvest the cells and extract total DNA using a method that enriches for cccDNA, such as Hirt extraction, or a specialized kit.[12][14]

-

Exonuclease Digestion: To eliminate contaminating relaxed circular DNA (rcDNA) and integrated HBV DNA, treat the extracted DNA with an exonuclease such as Plasmid-Safe ATP-dependent DNase (PSD) or T5 exonuclease.[13][14] These enzymes selectively digest linear and nicked DNA, leaving the covalently closed circular form intact.

-